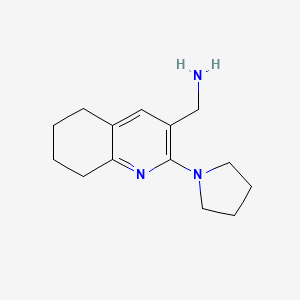

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine

Descripción

“(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine” is a bicyclic amine derivative featuring a tetrahydroquinoline scaffold fused with a pyrrolidine ring and a primary methanamine group. The synthesis of such compounds typically involves multistep reactions, including alkylation, iodination, and amine functionalization, as demonstrated in the preparation of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one derivatives . Analytical techniques such as HPLC, LC-MS, and NMR are critical for verifying purity and structural integrity .

Propiedades

Fórmula molecular |

C14H21N3 |

|---|---|

Peso molecular |

231.34 g/mol |

Nombre IUPAC |

(2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinolin-3-yl)methanamine |

InChI |

InChI=1S/C14H21N3/c15-10-12-9-11-5-1-2-6-13(11)16-14(12)17-7-3-4-8-17/h9H,1-8,10,15H2 |

Clave InChI |

NWNYXSZSSINFGT-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=NC(=C(C=C2C1)CN)N3CCCC3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the pyrrolidine ring can be achieved through the reaction of N-substituted piperidines, followed by functionalization to introduce the tetrahydroquinoline moiety .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially altering the compound’s biological activity.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine or tetrahydroquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Aplicaciones Científicas De Investigación

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of “(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine,” the following table compares its structural and synthetic features with three related compounds from the evidence:

Key Structural and Functional Differences

Scaffold Variations: The target compound and MJM170/JAG21 share a tetrahydroquinoline core, but the former incorporates a pyrrolidine ring and methanamine group, while MJM170/JAG21 features a ketone and methyl group .

Synthetic Complexity: The target compound’s synthesis likely requires regioselective iodination and amine coupling, similar to MJM170/JAG21’s iodine-mediated alkylation . In contrast, the Enamine building block (C₁₆H₁₉NO) is commercially available, suggesting standardized synthetic protocols .

Research Implications

- The iodination strategy used for MJM170/JAG21 could be adapted for synthesizing the target compound, though the pyrrolidine moiety may necessitate modified reaction conditions.

- Structural data for the Enamine building block (C₁₆H₁₉NO) provide a benchmark for optimizing the target compound’s physicochemical properties.

Actividad Biológica

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

- Molecular Formula : C15H23N3

- Molecular Weight : 261.36 g/mol

- CAS Number : 1422135-82-7

Biological Activity Overview

The compound has been investigated for various biological activities, particularly in the context of anticoagulation and enzyme inhibition. Below are key findings from research studies:

Anticoagulant Activity

A study published in MDPI highlighted the anticoagulant properties of derivatives related to tetrahydroquinoline compounds. In vitro testing demonstrated that several derivatives exhibited significant inhibition of coagulation factors, with some showing selectivity towards Factor XIa. The IC50 values for these inhibitors ranged from 0.7 to 40 μM, indicating promising anticoagulant activity .

Enzyme Inhibition

Research indicates that (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine may act as an inhibitor of various enzymes involved in critical biological pathways. For instance:

- Factor Xa Inhibition : Compounds related to this structure have been noted for their ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.

- VHL E3 Ubiquitin Ligase : The compound has been optimized as a potent inhibitor of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which is involved in tumor suppression pathways .

Study on Anticoagulant Properties

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 0.7 | FXa Inhibition |

| Compound B | 10 | FXIa Inhibition |

| Compound C | 40 | Non-selective |

This table summarizes the anticoagulant activities observed in various derivatives related to tetrahydroquinoline structures .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical structural features necessary for biological activity:

- Pyrrolidine Ring : Essential for enhancing interaction with target enzymes.

- Tetrahydroquinoline Core : Provides a scaffold that is crucial for maintaining potency against coagulation factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.